3-(Azepan-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(Azepan-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of azepane with 3-chlorophenylpyrrolidine-2,5-dione under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound may participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
3-(Azepan-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include modulation of signaling cascades or inhibition of specific enzymes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
- 3-(Morpholin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
Uniqueness
3-(Azepan-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione is unique due to the presence of the azepane ring, which may confer distinct biological properties compared to its analogs with different nitrogen-containing rings.
Properties
IUPAC Name |
3-(azepan-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-12-6-5-7-13(10-12)19-15(20)11-14(16(19)21)18-8-3-1-2-4-9-18/h5-7,10,14H,1-4,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHINAIMFCHRSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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